Tetramethylpyrazine Exhibits the Highest Vasorelaxant Potency Among a Series of Mono-, Di-, and Tri-Methylpyrazine Congeners
In a comparative study using 5-hydroxytryptamine-precontracted porcine left anterior descending coronary artery rings, tetramethylpyrazine (2,3,5,6-tetramethylpyrazine) demonstrated the greatest vasorelaxant efficacy relative to all tested pyrazine analogs [1]. The relative inhibitory potency, assessed as the concentration required to achieve 50% relaxation, was ranked as: 2,3,5,6-tetramethylpyrazine > 2,3,5-trimethylpyrazine > ethyl-pyrazine > 2,5-dimethylpyrazine ≥ 2,6-dimethylpyrazine ≥ 2,3-dimethylpyrazine > 2-methylpyrazine [1]. This order directly correlates with the degree of methyl substitution on the pyrazine ring, underscoring that maximal vasorelaxant activity is contingent upon the fully substituted core of TMP.
| Evidence Dimension | Relative vasorelaxant potency (rank order based on EC50 for relaxation) |
|---|---|
| Target Compound Data | 2,3,5,6-tetramethylpyrazine (TMP) ranked 1st (most potent) [1] |
| Comparator Or Baseline | 2,3,5-trimethylpyrazine (ranked 2nd); ethyl-pyrazine (ranked 3rd); 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3-dimethylpyrazine (ranked 4th-6th); 2-methylpyrazine (ranked 7th, least potent) [1] |
| Quantified Difference | TMP was significantly more potent than the next most active analog (2,3,5-trimethylpyrazine) and markedly superior to mono- and di-methylated derivatives [1] |
| Conditions | In vitro, endothelium-independent relaxation of porcine left anterior descending coronary artery (tertiary branch, O.D. ≤1 mm) precontracted with 5-hydroxytryptamine (3 µM); cumulative administration 0.1-300 µM [1] |
Why This Matters
For researchers studying coronary vasodilation or screening pyrazine libraries for cardiovascular activity, TMP is the only congener in this series that delivers maximal efficacy, establishing it as the essential reference standard and the required starting point for structure-activity relationship (SAR) studies.
- [1] Au AL, et al. Eur J Pharmacol. 2003 May 16;468(3):199-207. 'Mechanisms responsible for the in vitro relaxation of ligustrazine on porcine left anterior descending coronary artery.' DOI: 10.1016/s0014-2999(03)01691-1 View Source
